Cas no 1725-89-9 (4-chloro-N-(4-ethylphenyl)benzenesulfonamide)

4-chloro-N-(4-ethylphenyl)benzenesulfonamide structure
1725-89-9 structure
Product Name:4-chloro-N-(4-ethylphenyl)benzenesulfonamide
Numero CAS:1725-89-9
MF:C14H14ClNO2S
MW:295.8
CID:1355315
PubChem ID:710437
Update Time:2024-11-01

4-chloro-N-(4-ethylphenyl)benzenesulfonamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Chloro-N-(4-ethylphenyl)benzenesulfonamide
    • 1-[1-(2,3-dihydro-benzo[1,4]dioxin-2-yl)-ethyl]-4-ethyl-piperazine
    • 1-Ethyl-4-(4-chlor-benzolsulfonylamino)-benzol
    • N-(4-ethylphenyl)-4-chlorobenzene sulfonamide
    • LS-34407
    • 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethylpiperazine
    • 1-Ethyl-4-&lt
    • 4-chlor-benzolsulfonylamino&gt
    • -benzol
    • AG-G-72044
    • AC1L19KN
    • 1-(1,4-benzodioxan-2-yl)ethyl&gt
    • piperazin
    • BRN 0545636
    • 1,4-BENZODIOXAN, 2-(1-(4-ETHYL-1-PIPERAZINYL)ETHYL)-
    • CTK5D1288
    • 1-Ethyl-4-(1-(1,4-benzodioxan-2-yl)ethyl)piperazine
    • 1,4-BENZODIOXAN, 2-(1-(4-ETHYL-1-PIPERAZINYL)ETHYL)
    • 1-Ethyl-4-< 1-(1,4-benzodioxan-2-yl)ethyl> piperazin
    • 1-Ethyl-4-< 4-chlor-benzolsulfonylamino> -benzol
    • Benzenesulfonamide, 4-chloro-N-(4-ethylphenyl)-
    • SR-01000206004-1
    • 1725-89-9
    • AO-548/40917398
    • Cambridge id 5346239
    • 4-chloro-N-(4-ethylphenyl)benzene-1-sulfonamide
    • AKOS000384235
    • STK073989
    • SCHEMBL19234560
    • SR-01000206004
    • 4-chloro-N-(4-ethylphenyl)benzenesulfonamide
    • Inchi: 1S/C14H14ClNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h3-10,16H,2H2,1H3
    • Chiave InChI: JKKPUSMYLQAMPT-UHFFFAOYSA-N
    • Sorrisi: C1(S(NC2=CC=C(CC)C=C2)(=O)=O)=CC=C(Cl)C=C1

Proprietà calcolate

  • Massa esatta: 295.0433776g/mol
  • Massa monoisotopica: 295.0433776g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 363
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 54.6Ų
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.